![molecular formula C5H5N5 B1591788 1H-pyrazolo[3,4-d]pyrimidin-6-amine CAS No. 287177-82-6](/img/structure/B1591788.png)

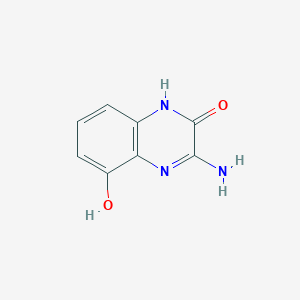

1H-pyrazolo[3,4-d]pyrimidin-6-amine

概要

説明

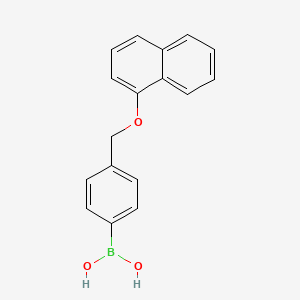

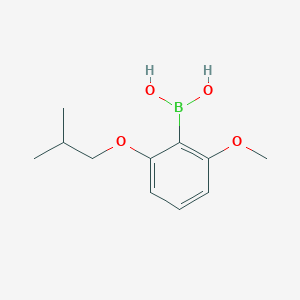

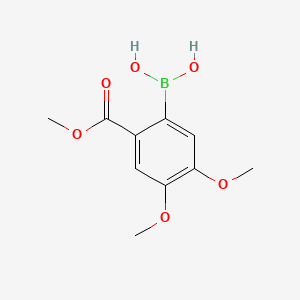

1H-pyrazolo[3,4-d]pyrimidin-6-amine is a compound with the molecular formula C5H5N5 and a molecular weight of 135.13 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-d]pyrimidin-6-amine and its derivatives has been reported in several studies . For instance, a study reported the design and synthesis of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold as novel CDK2 targeting compounds .

Molecular Structure Analysis

The molecular structure of 1H-pyrazolo[3,4-d]pyrimidin-6-amine consists of a pyrazole ring fused with a pyrimidine ring . The InChI code for this compound is 1S/C5H5N5/c6-5-7-1-3-2-8-10-4(3)9-5/h1-2H, (H3,6,7,8,9,10) .

Physical And Chemical Properties Analysis

1H-pyrazolo[3,4-d]pyrimidin-6-amine is a solid substance with a molecular weight of 135.13 . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

科学的研究の応用

1H-pyrazolo[3,4-d]pyrimidin-6-amine: A Comprehensive Analysis of Scientific Research Applications:

Pharmaceutical Applications

1H-pyrazolo[3,4-d]pyrimidin-6-amine serves as a core scaffold for the synthesis of A2A and A1 receptor antagonists . These compounds have been synthesized and characterized to determine their affinity for human A2A and A1 receptors, with some displaying nanomolar binding affinities .

Cancer Research

This compound has shown promise in cancer research, particularly in the development of kinase inhibitors . It has been used to create derivatives that demonstrate significant anticancer activity against various cancer cell lines and lead to cell death by apoptosis through the inhibition of CDK enzymes . Additionally, some derivatives have shown superior cytotoxic activities against specific cancer cell lines such as MCF-7 and HCT-116 .

Anticancer Kinase Inhibitors

Pyrazolo[3,4-d]pyrimidin-6-amine is a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer. Several leads have been identified with low-micromolar potency against cancer cell lines .

Leukemia Cell Line Treatment

New derivatives of 1H-pyrazolo[3,4-d]pyrimidin-6-amine have been designed and synthesized, showing good in vitro anti-proliferative activities against leukemia cell lines. Some compounds were found to be more potent than the BTK inhibitor ibrutinib .

作用機序

Target of Action

The primary target of 1H-pyrazolo[3,4-d]pyrimidin-6-amine is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, specifically the transition from the G1 phase to the S phase . By inhibiting CDK2, 1H-pyrazolo[3,4-d]pyrimidin-6-amine can disrupt the cell cycle, making it a potential therapeutic agent for cancer treatment .

Mode of Action

1H-pyrazolo[3,4-d]pyrimidin-6-amine interacts with CDK2 by binding to its active site, thereby inhibiting its activity . This inhibition prevents CDK2 from phosphorylating its target proteins, which are necessary for cell cycle progression . As a result, cells are unable to progress from the G1 phase to the S phase, leading to cell cycle arrest .

Biochemical Pathways

The inhibition of CDK2 by 1H-pyrazolo[3,4-d]pyrimidin-6-amine affects the cell cycle regulatory pathway . CDK2 is a key player in this pathway, and its inhibition disrupts the normal progression of the cell cycle . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells that rely on rapid cell division for growth .

Pharmacokinetics

It is known that the compound has a molecular weight of 1351267 , which suggests that it may have good bioavailability due to its relatively small size.

Result of Action

The result of 1H-pyrazolo[3,4-d]pyrimidin-6-amine’s action is the inhibition of cell cycle progression, leading to cell cycle arrest . This can result in the death of rapidly dividing cells, such as cancer cells . Additionally, some derivatives of 1H-pyrazolo[3,4-d]pyrimidin-6-amine have shown potent cytotoxic activities against various cancer cell lines .

Action Environment

The action of 1H-pyrazolo[3,4-d]pyrimidin-6-amine can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its ability to bind to CDK2 . Additionally, the presence of other molecules in the cellular environment can influence the compound’s efficacy and stability

Safety and Hazards

The compound is labeled with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements associated with this compound include H302, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

将来の方向性

The future research directions for 1H-pyrazolo[3,4-d]pyrimidin-6-amine and its derivatives are likely to focus on their potential as anticancer agents . Further investigations into their mechanisms of action, optimization of their synthesis, and evaluation of their safety and efficacy in preclinical and clinical studies could be expected.

特性

IUPAC Name |

1H-pyrazolo[3,4-d]pyrimidin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5/c6-5-7-1-3-2-8-10-4(3)9-5/h1-2H,(H3,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMXRCJBCWRHDJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=NC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30599255 | |

| Record name | 1H-Pyrazolo[3,4-d]pyrimidin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

287177-82-6 | |

| Record name | 1H-Pyrazolo[3,4-d]pyrimidin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1H-pyrazolo[3,4-d]pyrimidin-6-amine interact with biological targets, and what are the downstream effects?

A: Research suggests that derivatives of 1H-pyrazolo[3,4-d]pyrimidin-6-amine exhibit promising antagonist activity against Adenosine A2A and A1 receptors. [] Specifically, compound 11o, a derivative of the core scaffold, demonstrated high binding affinities and full antagonism towards both receptors. This interaction with A2A and A1 receptors makes these compounds attractive candidates for investigating potential treatments for Parkinson's Disease. []

Q2: What is known about the pharmacokinetic properties of 1H-pyrazolo[3,4-d]pyrimidin-6-amine derivatives?

A: Studies on compound 11o, a 1H-pyrazolo[3,4-d]pyrimidin-6-amine derivative, revealed promising pharmacokinetic properties. [] These include low hepatic clearance, high bioavailability, and a high brain plasma ratio in mice. Additionally, 11o demonstrated a good safety profile with low cardiovascular risk and mutagenic potential and was well-tolerated in rats and dogs. [] These findings highlight the potential of this compound class for further development as a therapeutic agent.

Q3: What are the potential advantages of using 1H-pyrazolo[3,4-d]pyrimidin-6-amine as a scaffold for developing new drugs?

A: The 1H-pyrazolo[3,4-d]pyrimidin-6-amine scaffold offers several potential advantages for drug development. First, its derivatives can be easily modified to create diverse chemical libraries for exploring structure-activity relationships. [, ] Second, the promising pharmacokinetic and safety profile of compound 11o suggests that this scaffold could lead to the development of drug candidates with favorable drug-like properties. [] Finally, its ability to interact with biologically relevant targets like adenosine receptors further strengthens its potential for therapeutic applications. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。